4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
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Overview
Description
4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is an organic compound with a unique structure that includes a benzoxazole ring fused with a tetrahydro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-nitrophenol with ethyl chloroformate, followed by reduction and cyclization to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas and Pd/C.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted benzoxazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Similar in structure but lacks the carboxylic acid group.
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: Similar core structure but different functional groups.
Uniqueness
4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is unique due to the presence of both the benzoxazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4,6-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-5-3-6(2)8-7(4-5)14-11-9(8)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ZWUBATBRTGNLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)ON=C2C(=O)O)C |
Origin of Product |
United States |
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